N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom attached to a thiophene ring, which is further connected to a carboxamide group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-2-fluoroaniline, which is then subjected to a series of reactions to introduce the thiophene and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol and water, and reagents such as iron and ammonium chloride . Industrial production methods may involve optimization of these reactions to increase yield and purity, using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions. Common reagents for these reactions include nucleophiles like amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the carboxamide group to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide can be compared with similar compounds such as:
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the thiophene and carboxamide groups, resulting in different chemical properties and applications.
N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNOS/c12-6-1-2-8(7(14)5-6)15-11(16)9-3-4-10(13)17-9/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMISYUEVVMBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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